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molecular formula C12H12O3 B8472360 2-Formyl-5-methoxy-1-tetralone

2-Formyl-5-methoxy-1-tetralone

Cat. No. B8472360
M. Wt: 204.22 g/mol
InChI Key: MTXHQLZDDPFKIF-UHFFFAOYSA-N
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Patent
US05753663

Procedure details

To a solution of 5-methoxy-1-tetralone (10 g) in diethyl ether (100 ml) at 0° C. was added 1M potassium t-butoxide in tetrahydrofuran (68 ml) with stirring. After 15 minutes, ethyl formate (25 g) was added in one portion, and the reaction mixture allowed to rise to room temperature over a period of 45 minutes. The mixture was poured into water (500 ml), extracted with diethyl ether, the ether extract dried over magnesium sulfate, and solvent removed under reduced pressure to give 2-formyl-5-methoxy-1-tetralone (10.2 g), m.p. 67°-68° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13].C[C:15](C)([O-:17])C.[K+].C(OCC)=O.O>C(OCC)C.O1CCCC1>[CH:15]([CH:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[C:8]1=[O:13])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
68 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to rise to room temperature over a period of 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1C(C2=CC=CC(=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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